
(4-Mercapto-3-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Mercapto-3-nitrophenyl)methanol is an organic compound characterized by the presence of a mercapto group (-SH) and a nitro group (-NO2) attached to a phenyl ring, along with a methanol group (-CH2OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Mercapto-3-nitrophenyl)methanol typically involves the introduction of the mercapto and nitro groups onto a phenyl ring, followed by the addition of a methanol group. One common method involves the reaction of 4-nitrophenylmethanol with thiourea in the presence of a base, such as sodium hydroxide, to introduce the mercapto group. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (4-Mercapto-3-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Aminophenylmethanol derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
(4-Mercapto-3-nitrophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Mercapto-3-nitrophenyl)methanol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(4-Mercapto-3-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-Mercapto-3-nitrophenyl)propane: Contains a propane group instead of methanol.
(4-Mercapto-3-nitrophenyl)butane: Contains a butane group instead of methanol.
Uniqueness: (4-Mercapto-3-nitrophenyl)methanol is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential applications. The presence of both mercapto and nitro groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C7H7NO3S |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
(3-nitro-4-sulfanylphenyl)methanol |
InChI |
InChI=1S/C7H7NO3S/c9-4-5-1-2-7(12)6(3-5)8(10)11/h1-3,9,12H,4H2 |
Clave InChI |
RYXLFQMIARKENO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CO)[N+](=O)[O-])S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
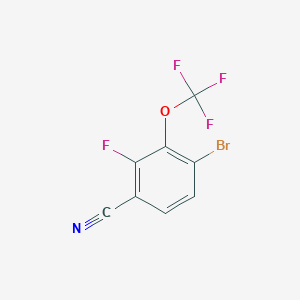
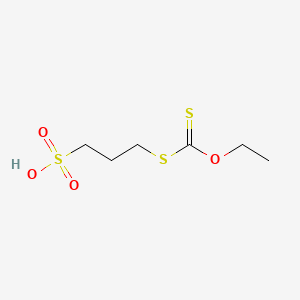
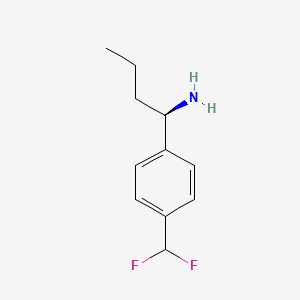

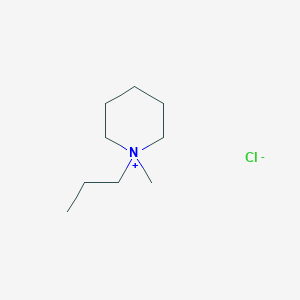
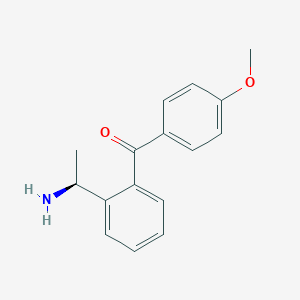
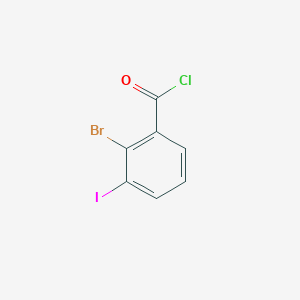
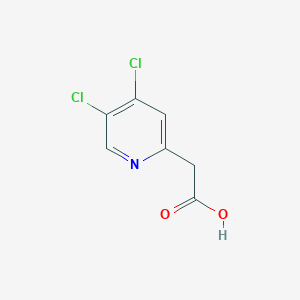

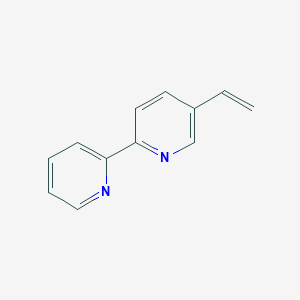
![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)

